Bienvenue dans la boutique en ligne BenchChem!

Int-777

GPCR Pharmacology Diabetes Metabolic Disease

INT-777 (S-EMCA) is the gold-standard selective TGR5 agonist for unambiguous pathway interrogation. Unlike natural bile acids or dual FXR/TGR5 agonists such as INT-767, INT-777 exhibits strict receptor selectivity—no confounding FXR, PXR, or VDR activation—and a distinct Gs-biased signaling profile critical for pancreatic islet and incretin research. With robust in vivo validation of GLP-1 secretion, energy expenditure, and hepatic steatosis reduction at 30 mg/kg oral dosing, this semi-synthetic compound is essential for target-validation studies in diabetes, obesity, and NAFLD. Procure with confidence from authenticated suppliers offering ≥98% purity and global delivery.

Molecular Formula C27H46O5
Molecular Weight 450.7 g/mol
CAS No. 1199796-29-6
Cat. No. B608109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInt-777
CAS1199796-29-6
SynonymsINT-777;  INT 777;  INT777;  6-EMCA;  S-EMCA;  ​HY-15677; 
Molecular FormulaC27H46O5
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O
InChIInChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1
InChIKeyNPBCMXATLRCCLF-IRRLEISYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





INT-777 (1199796-29-6) Procurement Guide: A Selective TGR5 Agonist for Metabolic Disease Research


INT-777 (S-EMCA, CAS 1199796-29-6) is a semi-synthetic bile acid derivative developed as a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) [1]. Unlike endogenous bile acids which can promiscuously activate multiple receptors, INT-777 exhibits selective TGR5 activation with no significant activity at the nuclear bile acid receptor Farnesoid X Receptor (FXR) [2]. This compound is an essential tool for elucidating TGR5-specific signaling pathways in metabolic, inflammatory, and enteroendocrine research [3].

Why INT-777 (1199796-29-6) Cannot Be Substituted with Generic Bile Acids or Unvalidated Analogs


Interchanging INT-777 with natural bile acids or alternative TGR5 agonists is scientifically unsound due to profound differences in receptor selectivity, signaling bias, and validated in vivo pharmacology. Natural ligands like lithocholic acid (LCA) or ursodeoxycholic acid activate multiple receptors (e.g., FXR, PXR, VDR) leading to confounding off-target effects [1]. While structurally related analogs such as INT-767 exhibit dual FXR/TGR5 agonism [2], INT-777 maintains strict TGR5 selectivity, enabling unambiguous pathway interrogation [3]. Furthermore, recent evidence demonstrates that INT-777 exhibits a distinct Gs-protein biased signaling profile compared to other TGR5 agonists, a characteristic that critically impacts its functional effects on pancreatic islet homeostasis and insulin secretion [4].

INT-777 (1199796-29-6) Quantitative Evidence for Superior Target Engagement and Functional Selectivity


INT-777 Demonstrates Superior Potency and Agonist Efficacy at Human TGR5 Compared to Alternative Agonists

INT-777 exhibits a more favorable combination of potency and maximal agonist efficacy (Emax) at human TGR5 compared to the clinical candidate RDX8940. While RDX8940 demonstrates higher nominal potency (lower EC50), its Emax is only 92% of the INT-777 response, indicating that INT-777 is a more efficacious activator capable of generating a stronger maximal receptor response [1]. This is a critical differentiator as partial agonism can limit therapeutic window.

GPCR Pharmacology Diabetes Metabolic Disease

INT-777 Displays Potent Gs-Biased Signaling, Driving Enhanced Insulin Secretion at Low Concentrations

INT-777 exhibits a distinct Gs-protein biased signaling profile at the GPBAR receptor, contrasting with the balanced or β-arrestin-2-biased signaling of other TGR5 agonists like P395 and oleanolic acid (OA) [1]. This bias is functionally relevant: INT-777 and P395 promote glucose-stimulated insulin secretion (GSIS) from pancreatic islets at significantly lower concentrations than are required for natural bile acids or OA. Specifically, INT-777 enhances GSIS at low concentrations, whereas multiple natural bile acids and OA only increase insulin secretion at high concentrations [1].

Signaling Bias Beta Cell Biology Insulin Secretion

INT-777 is a Strictly Selective TGR5 Agonist, Eliminating Confounding FXR Activity Present in Dual Agonists

Unlike its closely related analog INT-767, which is a potent dual agonist for both FXR and TGR5, INT-777 is a selective TGR5 agonist with no detectable activity at FXR [1]. Direct comparative studies demonstrate that this selectivity translates to distinct in vivo outcomes. In the Mdr2-/- mouse model of cholangiopathy, INT-777 had no effect on serum ALT or ALP levels, whereas INT-767 significantly reduced serum ALT. Conversely, the FXR-selective agonist INT-747 increased both ALT and ALP [2]. This confirms INT-777 as the definitive tool for isolating TGR5-specific biology.

Receptor Selectivity Nuclear Receptors Target Validation

INT-777 Exhibits Markedly Superior Potency Over its R-Enantiomer

The stereochemistry of INT-777 is critical for its biological activity. The S-enantiomer (INT-777) is significantly more potent than its R-enantiomer counterpart. The R-enantiomer demonstrates a TGR5 EC50 of 4.79 μM, while INT-777 (the S-enantiomer) is over 5-fold more potent, with an EC50 of 0.82 μM . This confirms the stereospecific nature of the ligand-receptor interaction and underscores the importance of sourcing the correct enantiomer.

Stereochemistry Structure-Activity Relationship Drug Discovery

INT-777 Demonstrates Validated Oral Bioactivity and In Vivo Efficacy in Metabolic Disease Models

INT-777 has a robustly characterized in vivo profile, demonstrating oral bioactivity in multiple preclinical models of metabolic disease. Oral administration of INT-777 (30 mg/kg) to mice after a glucose challenge stimulates secretion of glucagon-like peptide 1 (GLP-1), an effect potentiated by co-administration with a DPP-4 inhibitor [1]. In a chronic model, oral INT-777 (30 mg/kg/day) increases energy expenditure, reduces hepatic steatosis, and mitigates obesity in high-fat-fed TGR5 transgenic mice .

In Vivo Pharmacology Diabetes Obesity

INT-777 Activates TGR5 with Potent but Species-Dependent Affinity

INT-777 activates TGR5 with a potency that varies significantly between species, an important consideration for translational studies. It demonstrates a mouse TGR5 cAMP EC50 of 2,500 nM (2.5 μM) and a human TGR5 cAMP EC50 of 10,000 nM (10 μM), indicating a 4-fold higher potency in mouse [1]. This contrasts with GPBAR-A, which is more potent (EC50 = 50 nM in mouse, 130 nM in human) but has lower maximal efficacy [1]. This species difference is critical for selecting appropriate in vivo models and interpreting data.

Species Selectivity GPCR Translational Science

INT-777 (1199796-29-6) Optimal Scientific Applications Based on Differentiated Evidence


Investigating GLP-1 Secretion and Incretin Biology

INT-777 is a critical tool for studying TGR5-dependent GLP-1 release from enteroendocrine L-cells. Its validated ability to stimulate GLP-1 secretion in vivo (e.g., after a 30 mg/kg oral dose) and in vitro (e.g., increasing ATP production in NCI-H716 cells at 3 μM) [1] makes it ideal for investigating incretin biology, gut hormone signaling, and the development of therapies for type 2 diabetes and obesity.

Dissecting TGR5-Specific Signaling Pathways

The absolute selectivity of INT-777 for TGR5 over FXR [1] positions it as the gold-standard tool for isolating TGR5-mediated effects from those mediated by the nuclear bile acid receptor FXR. This is particularly crucial in tissues where both receptors are expressed, such as the liver and intestine, and for experiments where confounding FXR activation (e.g., by natural bile acids or dual agonists like INT-767) would obscure the interpretation of results.

Validating TGR5 as a Target in Metabolic Disease Models

The well-documented in vivo efficacy of INT-777 in preclinical models of obesity and diabetes [1] provides a strong foundation for using this compound in target validation studies. Its ability to increase energy expenditure and reduce hepatic steatosis when administered orally (30 mg/kg/day) makes it a powerful chemical probe for establishing proof-of-concept for TGR5-targeted therapies in metabolic syndrome, NAFLD, and related disorders.

Studying Gs-Biased GPBAR Signaling

As a prototypical Gs-biased agonist at the GPBAR receptor, INT-777 [1] is an essential reference compound for studying functional selectivity and biased agonism. It can be used in comparative studies against balanced or β-arrestin-biased agonists (e.g., P395, oleanolic acid) to delineate the distinct signaling pathways and downstream physiological consequences of each signaling mode, particularly in the context of pancreatic islet function and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Int-777

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.